molecular formula C8H18ClNO B2846894 1-(2-Aminoethyl)cyclohexanol hydrochloride CAS No. 2155856-37-2

1-(2-Aminoethyl)cyclohexanol hydrochloride

Cat. No.: B2846894
CAS No.: 2155856-37-2
M. Wt: 179.69
InChI Key: ZEKCQOILYCSQTB-UHFFFAOYSA-N
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Description

Context within Aminoalcohol Chemistry and Cyclohexanol (B46403) Derivatives

Aminoalcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis. alfa-chemistry.com They are key intermediates in the creation of more complex molecules due to the differing reactivity of the amino and hydroxyl groups. alfa-chemistry.com The presence of these two functional groups allows for a variety of chemical transformations, including nucleophilic substitutions, reductions, and cyclizations.

As a cyclohexanol derivative, 1-(2-Aminoethyl)cyclohexanol hydrochloride is built upon a cyclohexane (B81311) ring, a common scaffold in many organic molecules. Cyclohexanol and its derivatives are significant in industrial chemistry, serving as precursors to polymers like nylon and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. alfa-chemistry.comwikipedia.org The specific arrangement of functional groups on the cyclohexane ring can lead to stereoisomerism, which is a critical consideration in the synthesis and biological activity of such compounds.

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of this compound in contemporary organic synthesis and chemical research lies primarily in its potential as a synthetic intermediate. The structural motifs of aminoalcohols and cyclohexanols are present in a wide array of biologically active molecules and functional materials.

While detailed research findings on this specific compound are not widely published, its constituent parts suggest its utility. Aminoalcohols are known to be valuable in the development of chiral ligands for asymmetric catalysis, and as precursors for pharmaceuticals. The cyclohexanol framework provides a rigid and well-defined three-dimensional structure that can be exploited in the design of new molecules with specific shapes and functionalities. Therefore, this compound is a compound of interest for researchers exploring new synthetic methodologies and developing novel chemical entities.

Below are the known chemical properties of this compound and its corresponding free base, 1-(2-Aminoethyl)cyclohexanol.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 2155856-37-2
Molecular Formula C8H18ClNO

| Molecular Weight | 179.69 g/mol |

Table 2: Chemical Properties of 1-(2-Aminoethyl)cyclohexanol (Free Base)

Property Value
CAS Number 39884-50-9
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol

| Boiling Point | 120 °C at 17 Torr |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-7-6-8(10)4-2-1-3-5-8;/h10H,1-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKCQOILYCSQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155856-37-2
Record name 1-(2-aminoethyl)cyclohexan-1-ol hydrochloride
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Synthetic Methodologies for 1 2 Aminoethyl Cyclohexanol Hydrochloride

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The construction of the 1-(2-Aminoethyl)cyclohexanol backbone relies on established organic reactions that can be categorized into several approaches, including hydrogenation, reductive amination, and ring-opening reactions.

Hydrogenation-Based Routes to 1-(2-Aminoethyl)cyclohexanol

Hydrogenation presents a direct and efficient method for the synthesis of 1-(2-Aminoethyl)cyclohexanol, typically starting from a nitrile precursor. This approach is widely utilized in industrial processes for the production of primary amines.

Rhodium-based catalysts are known for their high activity in the hydrogenation of nitriles to primary amines. While specific examples detailing the use of rhodium catalysts in acidic media for the synthesis of 1-(2-Aminoethyl)cyclohexanol are not prevalent in readily available literature, the general principles of this methodology are well-established. In a typical procedure, the nitrile substrate would be subjected to a hydrogen atmosphere in the presence of a supported rhodium catalyst, such as rhodium on alumina (B75360) or carbon. The use of an acidic medium can influence the reaction selectivity and rate. However, a challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts. google.com The addition of ammonia (B1221849) or the use of a two-phase solvent system with a basic substance has been shown to improve the selectivity for the desired primary amine in rhodium-catalyzed hydrogenations. google.com

A more extensively documented approach involves the catalytic hydrogenation of 1-cyanomethylcyclohexanol. This method is analogous to the synthesis of structurally related pharmaceutical intermediates. For instance, the synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate for Venlafaxine, is achieved through the hydrogenation of the corresponding cyanomethyl derivative. google.com

Several catalyst systems have been proven effective for this transformation:

Raney Nickel: This catalyst, often in the presence of a borohydride (B1222165), is used for the hydrogenation of the nitrile precursor in a suitable solvent like methanol (B129727) or ethanol. The reaction proceeds under a hydrogen atmosphere at a controlled temperature and pressure, leading to high yields of the desired primary amine. google.com

Cobalt-Nickel Oxide (Co-NiO): A dual catalyst system of Co-NiO has also been employed for the hydrogenation of the cyanomethyl precursor. This reaction is typically carried out in an organic solvent such as ethyl acetate (B1210297), isopropyl acetate, or butyl acetate at elevated temperatures and pressures. google.com

Rhodium on Alumina: While acknowledged as an effective but expensive catalyst, rhodium on alumina has been used for the catalytic hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. google.com

The general reaction scheme for the hydrogenation of 1-cyanomethylcyclohexanol is depicted below:

Table 1: Catalyst Systems for the Hydrogenation of Nitrile Precursors

Catalyst SystemSolventReaction ConditionsReported Molar Yield (%)Purity (%)
Raney Nickel / Sodium BorohydrideMethanol1 MPa H₂, 20-30°C, ~5 hours98.497.8
Raney Nickel / Potassium BorohydrideEthanol1 MPa H₂, 20-30°C, ~5 hours99.398.1
Co-NiOEthyl Acetate0.2-0.3 MPa H₂, 90-100°C, 3 hours95.698.8
Co-NiOIsopropyl Acetate0.2-0.3 MPa H₂, 90-100°C, 3 hours96.198.2
Co-NiOButyl Acetate0.2-0.3 MPa H₂, 100-110°C, 3 hours95.198.0

Data is for the structurally similar compound 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and is illustrative of the potential conditions for 1-(2-Aminoethyl)cyclohexanol synthesis. google.comgoogle.com

Reductive Amination Approaches for Cyclohexanol (B46403) Derivatives

Reductive amination offers an alternative pathway for the formation of the aminoethyl side chain. A plausible, though not explicitly documented, strategy involves the reaction of cyclohexanone (B45756) with an appropriate aminoacetaldehyde equivalent, followed by in-situ reduction of the resulting imine or enamine intermediate.

A potential reagent for this approach is aminoacetaldehyde dimethyl acetal (B89532). The reaction would likely proceed by first reacting cyclohexanone with aminoacetaldehyde dimethyl acetal under conditions that favor imine formation. The acetal group serves to protect the aldehyde functionality. Subsequent hydrolysis of the acetal and reduction of the imine would yield the target 1-(2-Aminoethyl)cyclohexanol. Various reducing agents can be employed for this purpose, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. sigmaaldrich.comchemicalbook.com

The proposed reaction sequence is as follows:

Imine Formation: Cyclohexanone reacts with aminoacetaldehyde dimethyl acetal.

Reduction and Hydrolysis: The intermediate is reduced and the acetal is hydrolyzed to yield the final product.

While this route is chemically feasible, specific reaction conditions and yields for the synthesis of 1-(2-Aminoethyl)cyclohexanol via this method require experimental validation.

Ring-Opening Reactions for Aminoethyl Moieties

The formation of the aminoethyl group attached to the cyclohexanol ring can also be envisioned through the ring-opening of a suitable epoxide precursor. A hypothetical route would involve the nucleophilic attack of ammonia, or a protected form of ammonia, on 1-oxaspiro[2.5]octane (cyclohexene oxide).

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. This reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. In the case of 1-oxaspiro[2.5]octane, attack at the less hindered carbon of the epoxide ring by ammonia would yield the desired 1-(2-Aminoethyl)cyclohexanol.

This synthetic strategy, while theoretically sound, lacks specific literature precedent for the synthesis of the target compound and would require empirical investigation to determine its viability and optimize reaction conditions.

Formation of the Hydrochloride Salt

Once the free base, 1-(2-Aminoethyl)cyclohexanol, has been synthesized and purified, it is typically converted to its hydrochloride salt. This is a standard procedure for amines, which enhances their stability, crystallinity, and water solubility.

The formation of the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. Typically, the amine is dissolved in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether. A solution of hydrogen chloride in the same or a compatible solvent, or gaseous hydrogen chloride, is then added. The addition of the acid protonates the basic amino group, forming the ammonium (B1175870) chloride salt. The resulting 1-(2-Aminoethyl)cyclohexanol hydrochloride often precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and then dried.

The reaction is a simple acid-base neutralization:

Stereoselective Synthesis Approaches for Cyclohexanol-Containing Aminoalcohols

The stereoselective synthesis of cyclohexanol-containing aminoalcohols, such as 1-(2-Aminoethyl)cyclohexanol, can be approached through several strategic pathways. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer. Key strategies include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions.

One prominent strategy involves the asymmetric nucleophilic addition to cyclohexanone or its derivatives. This can be achieved using an organometallic reagent derived from a protected 2-aminoethane moiety in the presence of a chiral ligand or catalyst. The catalyst coordinates to the reagents, creating a chiral environment that directs the nucleophilic attack to one face of the ketone, thereby establishing the stereocenter.

Another powerful technique is organocatalysis , which utilizes small chiral organic molecules to catalyze stereoselective transformations. For instance, a chiral amine catalyst can activate a cyclohexanone precursor to form a chiral enamine, which can then react with an electrophile. Alternatively, domino reactions, such as a Michael-Michael-aldol sequence, can construct the functionalized cyclohexane (B81311) ring with high stereocontrol. nih.gov

Chiral auxiliaries offer a reliable method for diastereoselective synthesis. A chiral molecule is temporarily attached to one of the reactants to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed. For example, a chiral auxiliary could be attached to the nitrogen of the aminoethyl group or used to form a chiral enolate of a cyclohexanone precursor.

Furthermore, desymmetric reduction of suitably substituted malonic esters presents a sophisticated approach to generating α-tertiary amines and alcohols. nih.gov This method involves the selective reduction of one of two ester groups on a prochiral substrate, facilitated by a chiral catalyst, to yield a product with a newly formed stereocenter.

Finally, methods such as the copper-catalyzed enantioselective aminoallylation of ketones can provide chiral 1,2-aminoalcohols. acs.orgnih.gov Although this would yield a product with an adjacent double bond requiring further modification, it represents a viable pathway to establishing the initial amino alcohol framework with high enantioselectivity.

The selection of a specific synthetic route would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric or diastereomeric purity. Each of these general approaches offers a foundation for the development of a specific and efficient stereoselective synthesis of this compound.

Below is a table summarizing various research findings on stereoselective synthesis methods applicable to cyclohexanol-containing aminoalcohols.

MethodCatalyst/AuxiliarySubstrate(s)Product TypeKey Findings
Organocatalytic Michael-Michael-1,2-additionAmino-squaramideβ-ketoester, β-nitrostyrene, α,α-dicyanoolefinFunctionalized CyclohexaneYields of 68–86% with >30:1 dr and 96–99% ee. nih.gov
Desymmetric ReductionDinuclear zinc catalyst with pipecolinol-derived ligandα-substituted α-aminomalonic estersα-tertiary amines and alcoholsAccommodates a diverse range of heteroatom substituents. nih.gov
Cu-Catalyzed AminoallylationCopper catalyst with chiral ligandKetones, N-substituted allyl equivalentsChiral 1,2-aminoalcoholsAccess to important chiral synthons with high regio-, diastereo-, and enantioselectivity. acs.orgnih.gov

Chemical Transformations and Reactivity of 1 2 Aminoethyl Cyclohexanol Hydrochloride

Reactions Involving the Primary Amine Group

The primary amine group (-NH2) in 1-(2-Aminoethyl)cyclohexanol is a potent nucleophile, making it susceptible to a variety of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Amidation Reactions (e.g., with Carboxylic Acids)

The primary amine can react with carboxylic acids or their derivatives to form amides. Direct amidation with a carboxylic acid is challenging and typically requires high temperatures and the removal of water to drive the equilibrium. More commonly, the carboxylic acid is first "activated" using a coupling reagent. This class of amidation presents challenges related to controlling reactivity, but various methods have been developed for this purpose. nih.gov

Alternatively, highly reactive carboxylic acid derivatives like acyl chlorides or anhydrides react readily with the amine to form the corresponding amide. These reactions are often rapid and exothermic. The synthesis of amides from amino acids is a major application of this type of bond formation. nih.gov Given that 1-(2-Aminoethyl)cyclohexanol is an amino alcohol, chemoselectivity is a key consideration; the amine is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions.

Table 1: Examples of Amidation Reactions

Reactant Reagent(s) Product Type
Carboxylic Acid Coupling Agent (e.g., DCC, EDC), or heat N-(2-(1-hydroxycyclohexyl)ethyl)amide
Acyl Chloride Base (e.g., Triethylamine (B128534), Pyridine) N-(2-(1-hydroxycyclohexyl)ethyl)amide

Data derived from general principles of amidation reactions. nih.govrsc.orgorganic-chemistry.orgnih.gov

Alkylation and Acylation Processes

Alkylation: The nitrogen atom of the primary amine can be alkylated by reacting it with alkyl halides. This reaction introduces an alkyl group onto the nitrogen, proceeding via nucleophilic substitution. The reaction can potentially proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The direct C-H functionalization of unprotected primary amines remains a significant challenge, often requiring specific catalytic systems to prevent the more favorable N-alkylation. nih.govresearchgate.net Alternative approaches, such as "hydrogen borrowing catalysis," enable the coupling of alcohols and amines, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine. beilstein-journals.orgnih.gov

Acylation: This process is similar to amidation but involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to introduce an acyl group. This is a common method for the synthesis of amides and is generally a highly efficient transformation.

Condensation Reactions Leading to Imines or Schiff Bases

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org Subsequent dehydration of this intermediate yields the imine. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can be driven toward the product by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent. wikipedia.orgnih.gov

Table 2: Imine Formation Reaction

Reactant 1 Reactant 2 Catalyst Product
1-(2-Aminoethyl)cyclohexanol Aldehyde (R-CHO) Acid (e.g., H+) N-(alkylidene)-2-(1-hydroxycyclohexyl)ethanamine (Aldimine)

Data derived from established principles of imine synthesis. wikipedia.orgnih.govorganic-chemistry.org

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl (-OH) group is less reactive than the primary amine. It is a poor leaving group, and its position on a tertiary carbon atom introduces significant steric hindrance. pearson.com However, under specific conditions, it can be made to undergo elimination or functionalization reactions.

Dehydration and Elimination Reactions

The elimination of water from an alcohol is known as dehydration and results in the formation of an alkene. libretexts.org For tertiary alcohols like 1-(2-Aminoethyl)cyclohexanol, this reaction proceeds through an E1 (elimination, unimolecular) mechanism. masterorganicchemistry.comnau.edu The reaction requires a strong acid catalyst (e.g., H2SO4 or H3PO4) and heat. masterorganicchemistry.comlibretexts.org

The mechanism involves three key steps:

Protonation: The acid protonates the hydroxyl group, converting it into a much better leaving group (H2O). libretexts.orgedubirdie.com

Carbocation Formation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation. edubirdie.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. edubirdie.com

According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.com

Functionalization (e.g., Etherification, Esterification)

Etherification: The formation of an ether from a tertiary alcohol is challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. The Williamson ether synthesis, which involves reacting an alkoxide with a primary alkyl halide, is not directly applicable here as it would require deprotonating the tertiary alcohol, which is difficult, and would risk elimination.

Esterification: The reaction of an alcohol with a carboxylic acid to form an ester is known as Fischer esterification. youtube.commasterorganicchemistry.com This reaction is an equilibrium process catalyzed by acid. masterorganicchemistry.com For tertiary alcohols, Fischer esterification is often inefficient due to steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the protonated carboxylic acid. pearson.com Furthermore, the acidic conditions required for the reaction strongly favor the competing dehydration (elimination) reaction. masterorganicchemistry.com More effective methods for esterifying tertiary alcohols often involve using a more reactive acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine.

Table 3: Summary of Functional Group Reactivity

Functional Group Reaction Type Reagents Key Considerations
Primary Amine Amidation Carboxylic Acid + Coupling Agent Amine is more nucleophilic than the hydroxyl group.
Primary Amine Alkylation Alkyl Halide Risk of over-alkylation to secondary/tertiary amines.
Primary Amine Condensation Aldehyde or Ketone, Acid Catalyst Reversible reaction; requires water removal for high yield. wikipedia.orgnih.gov
Tertiary Hydroxyl Dehydration (E1) Strong Acid (H2SO4), Heat Forms a stable tertiary carbocation intermediate. masterorganicchemistry.comlibretexts.org

Transformations of the Cyclohexane (B81311) Ring

Transformations involving the cyclohexane ring of 1-(2-Aminoethyl)cyclohexanol can be broadly categorized into pathways that modify the oxygen functionality, leading to changes in the ring's electronic properties, and those that directly functionalize the carbon atoms of the ring itself.

Oxidation:

The primary oxidation pathway for the 1-(2-Aminoethyl)cyclohexanol moiety involves the conversion of the secondary alcohol on the cyclohexane ring to a ketone. This transformation is a common reaction for cyclohexanol (B46403) derivatives and can be achieved using a variety of oxidizing agents. The general reaction is the conversion of the cyclohexanol to the corresponding cyclohexanone (B45756).

Common oxidizing agents for this transformation include chromium-based reagents, such as chromic acid, or milder reagents to avoid over-oxidation or side reactions involving the amino group. The presence of the aminoethyl group can complicate the reaction, potentially requiring protection of the amine to prevent its oxidation.

A study on the oxidation of α-substituted cyclohexanols by nitric acid has shown that the initial and principal reaction is the formation of the corresponding cyclohexanone. rsc.org The subsequent ring-opening of the ketone to form dicarboxylic acids requires the presence of at least one α-hydrogen atom. rsc.org In the case of 1-(2-Aminoethyl)cyclohexanol, the carbon atom (C1) bearing the hydroxyl and aminoethyl groups is a quaternary carbon with no α-hydrogens directly on the ring. This structural feature suggests that oxidation to the corresponding cyclohexanone is likely to occur without concomitant cleavage of the cyclohexane ring.

The mechanism of oxidation, for instance with chromic acid, typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone. The rate and efficiency of this oxidation can be influenced by the steric and electronic effects of the substituents on the cyclohexane ring.

Reduction:

Reduction reactions on the cyclohexane ring of 1-(2-Aminoethyl)cyclohexanol are less common as the ring is already in a saturated state. However, if the ring contains unsaturation, for instance, if a cyclohexene (B86901) derivative is considered, catalytic hydrogenation can be employed to reduce the double bond.

More relevant is the reduction of the corresponding cyclohexanone derivative back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such a reduction is of significant interest. The approach of the hydride reagent to the carbonyl group can be influenced by the steric bulk of the substituents on the ring, leading to the preferential formation of one diastereomer over the other.

For instance, the reduction of substituted cyclohexanones often proceeds with high diastereoselectivity. nih.gov The substituent at the 2- or 3-position of the cyclohexanone ring can strongly direct the reaction towards the formation of either the cis or trans alcohol. nih.gov In the case of a ketone derived from 1-(2-Aminoethyl)cyclohexanol, the aminoethyl group at the 1-position would be expected to exert a significant steric and potentially electronic influence on the stereochemical course of the reduction, leading to a specific diastereomer of the resulting alcohol.

The table below summarizes the expected primary products from the oxidation and subsequent reduction of the cyclohexanol moiety.

Starting MaterialReagentProductReaction Type
1-(2-Aminoethyl)cyclohexanolOxidizing Agent (e.g., Chromic Acid)1-(2-Aminoethyl)cyclohexanoneOxidation
1-(2-Aminoethyl)cyclohexanoneReducing Agent (e.g., NaBH₄)1-(2-Aminoethyl)cyclohexanolReduction

Direct functionalization or substitution on the saturated cyclohexane ring of 1-(2-Aminoethyl)cyclohexanol is challenging due to the inert nature of C-H bonds. However, modern synthetic methods are emerging that allow for the selective functionalization of such saturated systems.

One approach to functionalization is through radical-based reactions. For instance, under specific conditions, it might be possible to introduce a halogen atom onto the cyclohexane ring, which could then serve as a handle for further substitution reactions. However, controlling the regioselectivity of such reactions on a substituted cyclohexane can be difficult.

Another strategy involves the initial oxidation of the cyclohexanol to the corresponding cyclohexanone. The resulting ketone can then be used to introduce functionality at the α-positions (C2 and C6) via enolate chemistry. For example, the ketone can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles to introduce alkyl, acyl, or other functional groups at the α-carbon. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Substitution reactions on the cyclohexane ring, particularly nucleophilic substitution, would typically require the presence of a good leaving group, such as a halide or a sulfonate ester. If such a group were present on the ring, its displacement by a nucleophile would proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. The stereochemistry of these reactions on a cyclohexane ring is highly dependent on the conformation of the ring and the relative positions of the leaving group and the incoming nucleophile. For an Sₙ2 reaction, a backside attack is required, which imposes strict stereochemical constraints on the reacting conformer.

Mechanistic Investigations of Key Organic Reactions

The mechanisms of reactions involving the cyclohexane ring of substituted cyclohexanols are well-established in organic chemistry.

Oxidation of the Cyclohexanol: The oxidation of a secondary alcohol like 1-(2-Aminoethyl)cyclohexanol to a ketone by a chromium(VI) reagent, such as chromic acid, is believed to proceed through the formation of a chromate ester. The alcohol oxygen attacks the chromium atom, and after a proton transfer, a chromate ester is formed. A base (often water) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the ketone. The rate-determining step is typically the C-H bond cleavage at the carbinol carbon.

Reduction of the Cyclohexanone: The reduction of a cyclohexanone with a hydride reagent like sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral alkoxide intermediate. The direction of the hydride attack (from the axial or equatorial face) is influenced by steric and electronic factors, which determines the stereochemistry of the resulting alcohol. The alkoxide is then protonated by the solvent (e.g., an alcohol) to give the final cyclohexanol product. The diastereoselectivity of this reduction is a key aspect, with the substituent on the ring playing a crucial role in directing the approach of the nucleophile. nih.gov

The table below outlines the key mechanistic steps for these transformations.

ReactionKey Mechanistic StepsIntermediate(s)Stereochemical Considerations
Oxidation of Cyclohexanol 1. Formation of a chromate ester. 2. Base-mediated elimination.Chromate esterNot applicable for ketone formation from a single chiral center.
Reduction of Cyclohexanone 1. Nucleophilic attack by hydride. 2. Protonation of the alkoxide.Tetrahedral alkoxideDiastereoselectivity is determined by the direction of hydride attack (axial vs. equatorial).

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For 1-(2-Aminoethyl)cyclohexanol hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclohexanol (B46403) ring, the ethylamine (B1201723) side chain, and the hydroxyl and amine functional groups.

Detailed analysis of a hypothetical ¹H NMR spectrum would involve the examination of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). The protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The two methylene (B1212753) groups of the aminoethyl side chain would each give rise to distinct signals, with their multiplicity revealing their coupling to adjacent protons. The protons of the amine group (NH₃⁺) would likely appear as a broad singlet, and the hydroxyl proton (OH) might also be observable, though its chemical shift can be highly dependent on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.1t2H-CH₂-NH₃⁺
~1.8t2H-CH₂-CH₂-NH₃⁺
~1.2-1.6m10HCyclohexyl-H
(variable)br s1H-OH
(variable)br s3H-NH₃⁺

Note: This table is a hypothetical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C-OH) would be expected to resonate at a significantly downfield chemical shift compared to the other cyclohexyl carbons. Similarly, the carbons of the aminoethyl side chain would have characteristic chemical shifts.

Hypothetical ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~72C-OH (Cyclohexyl)
~45-CH₂-NH₃⁺
~38-CH₂-CH₂-NH₃⁺
~20-35Cyclohexyl-CH₂

Note: This table is a hypothetical representation and actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and along the aminoethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique allows for the direct assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and carbon-hydrogen (C-H) bonds.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: The primary ammonium (B1175870) group (-NH₃⁺) would show a broad absorption in the range of 2800-3200 cm⁻¹, often with multiple sub-peaks, corresponding to symmetric and asymmetric N-H stretching vibrations.

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and ethyl groups would appear as sharp peaks in the region of 2850-3000 cm⁻¹.

N-H Bend: The bending vibration of the N-H bonds in the ammonium group typically appears around 1500-1600 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the alcohol would be expected in the fingerprint region, typically around 1050-1150 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the various functional groups, particularly the C-C bond vibrations of the cyclohexyl ring, which are often strong in Raman spectra. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of 1-(2-Aminoethyl)cyclohexanol. This technique distinguishes between compounds with the same nominal mass by providing mass measurements with high accuracy, often to several decimal places. nih.govresearchgate.net For the protonated molecule of 1-(2-Aminoethyl)cyclohexanol [M+H]⁺, HRMS would yield an exact mass that can confirm its elemental composition (C₈H₁₈NO⁺). This level of precision is critical for unambiguous formula assignment, a foundational step in structural elucidation. nih.gov

Parameter Description
Ionization Technique Electrospray Ionization (ESI) is commonly used for polar molecules like amino alcohols, typically in positive ion mode to generate the [M+H]⁺ ion. nih.gov
Mass Analyzer Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap provide the high resolving power and mass accuracy required. nih.gov
Expected Result Determination of the monoisotopic mass of the protonated molecule with an accuracy in the low ppm range, confirming the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For a polar compound like 1-(2-Aminoethyl)cyclohexanol, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. researchgate.netresearchgate.net Trimethylsilyl (TMS) derivatization of the hydroxyl and amino groups is a common strategy. researchgate.net

The electron ionization (EI) mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern that serves as a fingerprint for identification. whitman.edu Key fragmentation pathways for amino alcohols include alpha cleavage and dehydration. libretexts.orglibretexts.org

Alpha Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. libretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of stable, resonance-stabilized cations. For 1-(2-Aminoethyl)cyclohexanol, alpha cleavage adjacent to the amino group would lead to the loss of a C₆H₁₀OH radical, while cleavage next to the hydroxyl group would involve ring opening or loss of the aminoethyl group.

Dehydration: The loss of a water molecule (H₂O, 18 amu) is a characteristic fragmentation of cyclic alcohols like cyclohexanol. whitman.edulibretexts.org This results in a peak at M-18.

Cyclohexyl Ring Fragmentation: The cyclohexanol ring itself can undergo complex fragmentation, often resulting in a characteristic ion at m/z 57. whitman.edureddit.com

Expected Fragment Ion (m/z) Plausible Origin
M⁺ (as derivative)Molecular ion of the derivatized compound.
M-18 (from underivatized)Loss of H₂O from the cyclohexanol ring. whitman.edulibretexts.org
57Characteristic fragment from the cyclohexanol ring cleavage. whitman.edureddit.com
44 (or derivative equivalent)Resulting from alpha-cleavage at the aminoethyl side chain. miamioh.edu

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. Given the polar nature of 1-(2-Aminoethyl)cyclohexanol, reversed-phase HPLC is a suitable method. akjournals.com

Often, amino alcohols lack a strong chromophore, making UV detection challenging. oup.com Therefore, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be employed. oup.comnih.gov The method can be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable purity determination. nih.gov

Parameter Typical Conditions
Column C18 reversed-phase column. akjournals.com
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). akjournals.com
Detection UV detection (if derivatized), Mass Spectrometry (MS), or Evaporative Light Scattering Detector (ELSD). nih.gov
Purpose Purity assessment, quantification of impurities, and preparative separation for purification.

Gas Chromatography (GC)

Gas Chromatography (GC) is used for analyzing volatile compounds and is particularly effective for assessing the presence of volatile impurities. nih.gov Due to the low volatility and high polarity of 1-(2-Aminoethyl)cyclohexanol, direct analysis is challenging and can lead to poor peak shape and irreversible adsorption on the column. gcms.cz

To overcome these issues, derivatization to a more volatile form, such as a silyl (B83357) derivative, is the standard approach before GC analysis. researchgate.netresearchgate.net A polar capillary column is often required to achieve good separation of polar analytes like alcohols and amines. gcms.czresearchgate.net

Parameter Typical Conditions
Sample Preparation Derivatization (e.g., silylation) to increase volatility. researchgate.net
Column A polar stationary phase column (e.g., CP-Volamine or a wax-type column like HP-FFAP) is suitable for analyzing amines and alcohols. gcms.czresearchgate.net
Injector/Detector Split/splitless injector and a Flame Ionization Detector (FID). researchgate.net
Carrier Gas Helium or Hydrogen. nih.gov
Purpose Purity analysis, specifically for volatile impurities and reaction byproducts.

X-ray Crystallography and Solid-State Analysis for Definitive Structural Assignment

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule.

This analysis provides definitive information on:

Molecular Connectivity: Confirming the bonding arrangement of atoms.

Conformation: Determining the exact shape of the molecule in the solid state, including the conformation of the cyclohexyl ring and the orientation of the aminoethyl side chain.

Stereochemistry: Establishing the relative configuration of stereocenters, if any.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl, amino, and chloride ions.

The successful growth of a suitable single crystal is a prerequisite for this technique. nih.gov The resulting structural data, including bond lengths, bond angles, and torsion angles, serve as the ultimate reference for the compound's structure.

Information Obtained Significance
Atomic Coordinates Provides a complete 3D model of the molecule.
Bond Lengths & Angles Confirms the geometric parameters of the molecular structure.
Crystal Packing & Hydrogen Bonding Elucidates the solid-state interactions that influence physical properties like melting point and solubility.
Absolute Configuration Can be determined if a heavy atom is present or by using specific experimental conditions. nih.gov

Single-Crystal X-ray Diffraction Analysis

No crystallographic data, including unit cell parameters, space group, or detailed structural information derived from single-crystal X-ray diffraction, is available in the reviewed literature for this compound. This type of analysis is fundamental for unequivocally determining the precise arrangement of atoms in the crystal lattice, as well as confirming bond lengths and angles. The absence of such a study indicates that the crystal structure of this specific compound has not yet been resolved and reported.

Powder X-ray Diffraction Characterization

Similarly, there is no published powder X-ray diffraction (PXRD) data for this compound. PXRD is a critical technique for characterizing the crystalline nature of a bulk sample, identifying its phase, and detecting the presence of any impurities. A standard PXRD pattern, which includes the positions (2θ angles) and relative intensities of diffraction peaks, has not been established for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. wikipedia.orgfiveable.me DFT calculations focus on the electron density to determine the ground-state properties of a system. scispace.comnih.govnih.gov

A typical DFT study of 1-(2-Aminoethyl)cyclohexanol would begin with geometry optimization to find the lowest energy arrangement of its atoms. This involves selecting an appropriate exchange-correlation functional and basis set. nih.govacs.orgresearchgate.net For organic molecules containing nitrogen and oxygen, hybrid functionals like B3LYP or PBE0, combined with Pople-style basis sets such as 6-31G(d,p) or larger, are commonly employed to achieve reliable results. nih.govresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and electronic stability. mdpi.com

Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. For 1-(2-Aminoethyl)cyclohexanol, the lone pairs on the nitrogen and oxygen atoms would be expected to be regions of negative potential.

Table 1: Illustrative Parameters for a DFT Calculation

ParameterExample SelectionPurpose
Method Density Functional Theory (DFT)To calculate the electronic structure based on electron density.
Functional B3LYP (Hybrid Functional)Approximates the exchange-correlation energy, balancing accuracy and cost.
Basis Set 6-311+G(d,p)A set of mathematical functions used to build molecular orbitals.
Solvation Model PCM (Polarizable Continuum Model)To simulate the effect of a solvent (e.g., water) on the molecule's properties.
Task Geometry Optimization & Frequency CalculationTo find the minimum energy structure and confirm it's a true minimum.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and, specifically, molecular dynamics (MD) simulations, provide a way to study the dynamic behavior of molecules over time. cell.com These methods are essential for exploring the vast conformational space of flexible molecules like 1-(2-Aminoethyl)cyclohexanol and understanding how they interact with their environment. tandfonline.comrsc.orgrsc.org

An MD simulation requires a force field, which is a set of parameters and equations that describe the potential energy of the system. uiuc.eduwikipedia.org For organic molecules, common force fields include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govnih.gov These force fields model the molecule as a collection of atoms connected by bonds, with terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu

A simulation would typically involve:

System Setup: Placing one or more molecules of 1-(2-Aminoethyl)cyclohexanol in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: Removing any unfavorable steric clashes in the initial setup.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

From the trajectory, one can analyze intermolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of the molecule and surrounding water molecules. These simulations can reveal preferred solvation structures and provide insight into the molecule's solubility and dynamic behavior in solution. acs.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. ruc.dknrel.govacs.orgnih.gov The standard approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions is often high enough to help assign experimental spectra and even distinguish between different isomers or conformers. scholaris.ca

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the harmonic vibrational frequencies of the molecule. acs.orgpsu.eduuit.no These frequencies correspond to the stretching and bending modes of the chemical bonds and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Calculating these frequencies also serves to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). psu.edu

Table 2: Illustrative Predicted Spectroscopic Data Note: This table is for illustrative purposes and does not represent published data for this specific molecule.

Atom/Bond Predicted Property Computational Method
C1-OH (hydroxyl) ¹³C Chemical Shift: ~70-75 ppm DFT/B3LYP/6-31G(d)
-CH₂-NH₂ (amine) ¹H Chemical Shift: ~2.5-3.0 ppm DFT/B3LYP/6-31G(d)
O-H Stretch Vibrational Frequency: ~3300-3500 cm⁻¹ DFT/B3LYP/6-31G(d)

| N-H Stretch | Vibrational Frequency: ~3200-3400 cm⁻¹ | DFT/B3LYP/6-31G(d) |

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry is instrumental in exploring potential chemical reactions, mapping reaction pathways, and characterizing transition states. fiveable.me A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. masterorganicchemistry.combritannica.com

For a molecule like 1-(2-Aminoethyl)cyclohexanol, one might study its synthesis. For example, a common route to similar compounds involves the hydrogenation of a corresponding nitrile. Computational methods can model such a reaction:

Reactant and Product Optimization: The geometries of the starting materials (e.g., the nitrile precursor and H₂) and the final product (1-(2-Aminoethyl)cyclohexanol) are optimized.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting reactants and products. This is a complex task that involves finding a saddle point on the potential energy surface. wikipedia.org

Frequency Calculation: A frequency calculation on the transition state structure is performed to verify it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be run to confirm that the identified transition state correctly connects the desired reactants and products.

Conformational Analysis of the Cyclohexanol (B46403) Ring and Side Chain

Cyclohexanol Ring: The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize angular and torsional strain. csbsju.edu In a substituted cyclohexane, the substituent can occupy either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the side of the ring) position. spcmc.ac.in

For 1-(2-Aminoethyl)cyclohexanol, the ring can flip between two chair conformations. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. openochem.orglibretexts.org The bulky aminoethyl group and the hydroxyl group at the C1 position create significant steric strain when in the axial position due to 1,3-diaxial interactions with axial hydrogens on carbons 3 and 5. libretexts.orgopenstax.org Therefore, the conformation where both the hydroxyl and the aminoethyl groups can effectively occupy equatorial-like positions would be strongly favored.

Side Chain: The aminoethyl side chain has several rotatable single bonds, leading to additional conformers. The rotation around the C-C single bond of the ethyl group can lead to different staggered conformations, primarily anti and gauche. chemistrysteps.comlumenlearning.comyoutube.comlibretexts.org In the anti conformation, the largest groups are 180° apart, which is typically the most stable arrangement. libretexts.org In the gauche conformation, they are 60° apart, which can introduce some steric strain. chemistrysteps.com Computational energy scans, where the dihedral angle is systematically rotated and the energy calculated at each step, can map out the energy landscape and identify the most stable side-chain orientations. The final, lowest-energy structure of the molecule is a combination of the most stable ring pucker and the most stable side-chain rotamer. researchgate.net

Derivatives and Their Synthetic Utility in Research

Synthesis of Amide Derivatives

The primary amino group in 1-(2-Aminoethyl)cyclohexanol is readily acylated to form a wide range of amide derivatives. This transformation is a cornerstone of synthetic chemistry, allowing for the introduction of myriad functional groups and structural motifs. The most common methods for amide bond formation involve the reaction of the amine with carboxylic acids or their activated derivatives. ajchem-a.com

Methods for Amide Synthesis:

Reaction with Acid Chlorides/Anhydrides: A straightforward method involves reacting 1-(2-Aminoethyl)cyclohexanol with an acid chloride or anhydride. This reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct.

Peptide Coupling Reagents: For more sensitive substrates or when using a free carboxylic acid, a host of coupling reagents are employed to facilitate amide bond formation. ajchem-a.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) combined with an additive like 4-dimethylaminopyridine (B28879) (DMAP) activate the carboxylic acid, enabling its reaction with the amine. ajchem-a.com Other modern coupling agents include HATU, HOBt, and EDC, which are known for their efficiency and for minimizing side reactions.

From Esters: Amides can also be synthesized by the aminolysis of esters, although this method generally requires higher temperatures or longer reaction times compared to using acid chlorides. sphinxsai.com

A study on analogous compounds demonstrated the synthesis of an acetamide (B32628) derivative, which was then used as an intermediate to prepare more complex molecules like Schiff bases and thiazolidinones. arabjchem.org This highlights how the initial amide formation is often a key step in a longer synthetic sequence. arabjchem.org

Table 1: Common Methods for Synthesizing Amide Derivatives
Reagent/MethodDescriptionTypical ConditionsReference
Acid Chlorides/AnhydridesReaction of the amine with an activated acyl group.Inert solvent (e.g., DCM, THF), base (e.g., Et3N). ajchem-a.com
DCC/DMAPCoupling of a carboxylic acid and an amine. DCC activates the acid.Aprotic solvent (e.g., DCM, DMF) at room temperature. ajchem-a.com
HATU/HBTUModern peptide coupling agents known for high efficiency and low racemization.Polar aprotic solvent (e.g., DMF), base (e.g., DIPEA). nih.gov
Ester AminolysisReaction of an amine with an ester.Often requires heat or extended reaction times. sphinxsai.com

Formation of Other Nitrogen-Containing Derivatives (e.g., Ureas, Carbamates, Heterocycles)

Beyond amides, the primary amine of 1-(2-Aminoethyl)cyclohexanol is a nucleophile that can participate in a variety of reactions to form other important nitrogen-containing functional groups and structures.

Ureas: Substituted ureas are significant pharmacophores. They can be synthesized from 1-(2-Aminoethyl)cyclohexanol through several routes. A common method is the reaction with an isocyanate. commonorganicchemistry.com Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) first forms a reactive carbamoyl (B1232498) intermediate, which then reacts with another amine to yield an unsymmetrical urea (B33335). commonorganicchemistry.comorganic-chemistry.org Phenyl carbamates can also serve as reagents for urea formation by reacting with the amine in a suitable solvent like DMSO. google.com

Carbamates: Carbamates, often used as protecting groups for amines or as linkages in bioactive molecules, are readily formed from 1-(2-Aminoethyl)cyclohexanol. The most frequent method involves the reaction of the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) in the presence of a base. organic-chemistry.org Greener synthetic routes utilizing carbon dioxide (CO2) as a C1 source have also been developed, where the amine, CO2, and an alcohol react in the presence of a catalyst and a dehydrating agent. psu.edu

Heterocycles: The bifunctional nature of 1-(2-Aminoethyl)cyclohexanol makes it an attractive starting material for the synthesis of heterocyclic compounds. uniurb.it The amine can act as a dinucleophile in condensation reactions with various electrophiles to form rings. For example, reaction with a 1,3-dielectrophile could lead to the formation of a six-membered heterocyclic ring. In a study involving a similar cyclohexanol (B46403) derivative, the amino group was first converted to a hydrazide, which then underwent cyclization to form thiazolidinone rings, known for their biological activities. arabjchem.org This demonstrates the potential for creating complex heterocyclic systems from this scaffold. arabjchem.orgnih.gov

Table 2: Synthesis of Ureas, Carbamates, and Heterocycles
Derivative TypeSynthetic MethodKey ReagentsReference
UreaReaction with IsocyanateR-N=C=O commonorganicchemistry.com
UreaReaction with CarbamatePhenyl carbamates google.com
CarbamateReaction with ChloroformateR-O-CO-Cl (e.g., Cbz-Cl) organic-chemistry.org
CarbamateCO2 IncorporationCO2, alcohol, dehydrating agent psu.edu
Heterocycle (e.g., Thiazolidinone)Multi-step condensation/cyclizationThioglycolic acid (after conversion to Schiff base) arabjchem.org

Development of Chiral Derivatives for Asymmetric Synthesis Applications

The structure of 1-(2-Aminoethyl)cyclohexanol contains a chiral center if the substituents on the ethyl group are different, or chirality can be induced in its derivatives. The 1,2-amino alcohol motif (or more accurately, a γ-amino alcohol in this specific case) is a privileged scaffold in asymmetric synthesis. researchgate.netnih.gov Derivatives of such compounds are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.gov

The presence of both a nitrogen and an oxygen atom allows these derivatives to act as bidentate ligands, capable of coordinating to a metal center and creating a well-defined chiral environment. This chiral pocket can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

For instance, chiral oxazolidinones derived from 1,2-amino alcohols are famous chiral auxiliaries. researchgate.net While 1-(2-Aminoethyl)cyclohexanol is a γ-amino alcohol, similar principles can be applied to design chiral ligands. The hydroxyl and amino groups can be incorporated into larger structures to form ligands for asymmetric reactions such as:

Asymmetric hydrogenations

Asymmetric alkylations

Asymmetric Diels-Alder reactions

The development of chiral derivatives from this scaffold allows chemists to leverage its inherent structural features to control stereoselectivity in complex chemical transformations, which is a critical aspect of modern pharmaceutical synthesis. rsc.org

Role as a Building Block in Multi-Step Organic Synthesis

A building block in organic synthesis is a molecule that forms part of a larger, more complex target molecule. sigmaaldrich.com 1-(2-Aminoethyl)cyclohexanol hydrochloride is an excellent example of a bifunctional building block. nih.gov Its two reactive sites, the amine and the hydroxyl group, can be addressed with orthogonal protecting group strategies, allowing for selective transformations at either end of the molecule.

This compound can be used to introduce the 1-hydroxycyclohexyl-ethyl-amino moiety into a larger structure. A prominent example of a structurally related compound being used as a key intermediate is in the synthesis of the antidepressant drug Venlafaxine. google.com The synthesis involves a precursor, 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, which is reduced to form 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. google.com This intermediate, which shares the core structure of the subject compound, is a critical building block for the final drug molecule.

The utility of 1-(2-Aminoethyl)cyclohexanol as a building block is further demonstrated by its use in synthesizing series of compounds for biological screening. For example, it can serve as the starting point for creating libraries of amides, ureas, or heterocycles, where the cyclohexanol portion provides a rigid, lipophilic anchor, while the other functional group is varied to explore structure-activity relationships (SAR). arabjchem.org

Conclusion and Future Research Directions

Current Research Gaps and Opportunities for 1-(2-Aminoethyl)cyclohexanol Hydrochloride

The most immediate and apparent research gap is the absence of comprehensive characterization data for this compound. While basic information such as its molecular formula (C8H18ClNO) and CAS number (2155856-37-2) are available from chemical suppliers, there is a dearth of published, peer-reviewed data on its fundamental physicochemical properties.

Key Research Gaps and Opportunities:

Detailed Physicochemical Properties: There is a need for experimental determination of key properties such as melting point, boiling point, solubility in various solvents, and pKa values. While some predicted data is available, empirical validation is crucial for its potential use in synthesis and other applications.

Comprehensive Spectroscopic Data: A complete spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for unambiguous identification and quality control.

Crystallographic Data: The single-crystal X-ray structure of this compound has not been reported. Elucidating its three-dimensional structure would provide invaluable insights into its conformational preferences, intramolecular interactions, and potential intermolecular hydrogen bonding networks.

Toxicological and Pharmacological Screening: The biological activity of this compound remains unexplored. Initial in vitro and in silico screening could reveal potential pharmacological or toxicological properties, opening new avenues for investigation in medicinal chemistry or toxicology.

The following interactive data table summarizes the currently available and missing data for this compound, highlighting the significant opportunities for fundamental chemical research.

PropertyDataSource/Comment
Molecular Formula C8H18ClNOAvailable from chemical supplier databases.
Molecular Weight 179.69 g/mol Calculated from the molecular formula.
CAS Number 2155856-37-2Available from chemical supplier databases.
Melting Point Data not availableOpportunity for experimental determination.
Boiling Point Data not available (Predicted: 120 °C at 17 Torr for the free base)Prediction for the free base exists; experimental verification is needed for the hydrochloride salt.
pKa Data not available (Predicted: 15.08 ± 0.20 for the hydroxyl group of the free base)Prediction for the free base exists; experimental determination is needed.
¹H NMR Data not availableOpportunity for full spectral assignment.
¹³C NMR Data not availableOpportunity for full spectral assignment.
IR Spectrum Data not availableOpportunity for characterization of functional groups.
Mass Spectrum Data not availableOpportunity for determination of fragmentation patterns.
Crystal Structure Data not availableOpportunity for single-crystal X-ray diffraction analysis.

Potential for Development of Novel Synthetic Routes and Catalytic Applications

The lack of dedicated synthetic studies for this compound presents a significant opportunity for the development of novel and efficient synthetic methodologies. General strategies for the synthesis of amino alcohols can be adapted and optimized for this specific target.

Potential Synthetic Routes:

Reduction of α-Amino Ketones: A plausible route involves the synthesis of the corresponding α-amino ketone, 1-(2-aminoacetyl)cyclohexanol, followed by reduction of the ketone functionality. This approach would allow for the potential introduction of chirality if a stereoselective reducing agent is employed.

Ring-Opening of Epoxides: The reaction of cyclohexene (B86901) oxide with ammonia (B1221849) or a protected amine equivalent could provide a direct route to the amino alcohol. This method is widely used for the synthesis of 1,2-amino alcohols and could be investigated for its regioselectivity and stereoselectivity.

From Cyclohexanone (B45756): A multi-step synthesis starting from cyclohexanone could involve the addition of a protected two-carbon aminating agent, such as a derivative of aminoacetonitrile, followed by reduction and deprotection.

Beyond its synthesis, this compound, as a bifunctional molecule containing both a hydroxyl and an amino group, has the potential to act as a ligand in catalysis. The proximity of the Lewis basic nitrogen and the potentially Brønsted acidic or coordinating hydroxyl group could enable cooperative catalytic activity.

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral versions of this amino alcohol could be synthesized and evaluated as ligands for a variety of asymmetric transformations, such as the transfer hydrogenation of ketones or the addition of organozinc reagents to aldehydes.

Bifunctional Catalysis: The compound could be explored as an organocatalyst for reactions that benefit from the simultaneous activation of both the electrophile and the nucleophile.

Support for Heterogeneous Catalysts: The amino and hydroxyl groups could serve as anchoring points for immobilizing metal nanoparticles or complexes on a solid support, leading to the development of novel heterogeneous catalysts.

Avenues for In-Depth Spectroscopic, Structural, and Computational Investigations

A comprehensive investigation of this compound using modern analytical techniques is essential to build a foundational understanding of its properties.

Spectroscopic and Structural Investigations:

Advanced NMR Techniques: In addition to standard ¹H and ¹³C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals. NOESY experiments could provide insights into the through-space proximity of protons and help to determine the preferred conformation in solution.

Vibrational Spectroscopy: A detailed analysis of the IR and Raman spectra would allow for the characterization of the vibrational modes of the molecule, particularly the O-H and N-H stretching and bending frequencies, and how they are affected by hydrogen bonding.

Chiroptical Spectroscopy: If chiral-resolved samples are prepared, techniques such as circular dichroism (CD) spectroscopy could be used to study the stereochemical features of the molecule.

Computational Investigations:

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to perform a thorough conformational analysis of this compound. This would help to identify the lowest energy conformers and understand the influence of intramolecular hydrogen bonding between the amino and hydroxyl groups.

Spectroscopic Prediction: Computational chemistry can be used to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties. Comparing these theoretical predictions with experimental data can aid in the structural elucidation and spectral assignment.

Reaction Mechanism Studies: If the compound is explored as a catalyst, computational modeling can be a powerful tool to investigate the mechanism of the catalyzed reaction, identify the transition states, and understand the origin of stereoselectivity.

Q & A

Basic: What are the established synthetic routes for 1-(2-Aminoethyl)cyclohexanol hydrochloride, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves reacting the free base 1-(2-Aminoethyl)cyclohexanol with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled pH and temperature. Reaction conditions such as stoichiometric HCl ratio (1:1 molar equivalence), solvent choice, and cooling during salt formation are critical to minimize byproducts like unreacted amines or over-acidified derivatives. For example, describes analogous hydrochloride salt syntheses where solvent polarity directly impacts crystallization efficiency and purity. Monitoring via titration or pH meters ensures precise neutralization .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., cyclohexanol hydroxyl at δ 1.2–1.8 ppm, aminoethyl protons at δ 2.5–3.0 ppm) and carbon backbone.
    • IR : Peaks at ~3200–3500 cm1^{-1} confirm O–H (cyclohexanol) and N–H (amine) stretches.
  • X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves absolute configuration, bond angles, and packing motifs. Orthorhombic crystal systems (space group Pca21_1) with unit cell parameters (e.g., a = 26.23 Å, b = 5.88 Å) are common for related cyclohexanol derivatives .

Basic: What are the solubility properties of this compound in various solvents, and how does this affect its application in biological assays?

Answer:

Solvent Solubility (mg/mL) Application Relevance
WaterHigh (>50)Ideal for in vitro assays (e.g., receptor binding).
EthanolModerate (~20)Suitable for organic-phase reactions.
DMSOLow (<5)Limited for cell-based studies due to toxicity.

Data from analogous compounds ( ) suggest solubility is pH-dependent, with protonation enhancing aqueous stability. Preferential solubility in polar solvents guides formulation for pharmacokinetic studies .

Advanced: What strategies are employed for the enantiomeric resolution of this compound, and what chiral stationary phases are effective?

Answer:

  • Chiral HPLC : Use of amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol (90:10) mobile phase. Resolution factors (Rs_s >1.5) are achievable for cis vs. trans isomers ().
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) exploits differential solubility. highlights trans-4-Boc-aminocyclohexanol separations, suggesting similar applicability .

Advanced: How does this compound interact with neurotransmitter systems, and what experimental models are used to assess its pharmacological profile?

Answer:

  • Mechanism : Structural analogs (e.g., venlafaxine in ) inhibit serotonin/norepinephrine reuptake via competitive binding to monoamine transporters (SERT/NET).
  • Assays :
    • Radioligand Binding : 3H^3H-Paroxetine displacement assays quantify SERT affinity (IC50_{50} values).
    • Electrophysiology : Patch-clamp studies on transfected HEK293 cells expressing hSERT validate functional inhibition .

Advanced: What methodologies are used to detect and quantify genotoxic impurities in this compound, such as 4-methoxybenzyl chloride derivatives?

Answer:

  • RP-HPLC : C18 columns with UV detection (λ = 254 nm) resolve impurities like 4-methoxybenzyl chloride (LOD <0.1 ppm). Mobile phases: Acetonitrile:phosphate buffer (pH 3.0) in gradient mode ( ).
  • LC-MS/MS : MRM transitions (e.g., m/z 155 → 110) enhance specificity for trace analysis. Validation per ICH Q3A guidelines ensures robustness .

Advanced: How do stability-indicating assays validate the degradation pathways of this compound under accelerated conditions?

Answer:

  • Forced Degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) induces hydrolysis (amide bond cleavage) and oxidation (cyclohexanol → ketone).
  • HPLC-PDA : Tracking degradation products (e.g., cyclohexanone derivatives at Rt_t 8.2 min) quantifies degradation kinetics. Mass balance >98% confirms method validity .

Advanced: What in silico modeling approaches predict the binding affinity of this compound to monoamine transporters?

Answer:

  • Molecular Docking : AutoDock Vina simulates ligand-receptor interactions using SERT/NET crystal structures (PDB: 5I6X). Free energy scores (ΔG < -8 kcal/mol) correlate with experimental IC50_{50}.
  • QSAR Models : 3D descriptors (e.g., polar surface area, logP) predict bioavailability and blood-brain barrier penetration .

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